BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular structure of 1-hexyl-3-
methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Hexyl-3-methylimidazolium
Compound Name:
Bromide

Cat. No.: B127071

An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium
Bromide

Introduction

1-Hexyl-3-methylimidazolium bromide, often abbreviated as [C6mim]Br or [HMIM]BI, is an
ionic liquid that has garnered significant attention in various scientific fields, including green
chemistry, electrochemistry, and catalysis.[1] lonic liquids are salts with melting points below
100°C, and their unique properties, such as low vapor pressure, high thermal stability, and
tunable solvency, make them attractive alternatives to traditional volatile organic solvents. This
guide provides a detailed examination of the molecular structure of 1-hexyl-3-
methylimidazolium bromide, intended for researchers, scientists, and professionals in drug
development and chemical sciences.

Chemical Identity and Physicochemical Properties

1-Hexyl-3-methylimidazolium bromide is composed of an organic cation, 1-hexyl-3-
methylimidazolium ([C6mim]*), and an inorganic anion, bromide (Br~). The combination of a
relatively large, asymmetric cation and a simple halide anion results in a substance that is liquid
under ambient conditions.
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Property Value Source(s)
Chemical Formula C10H19BrN2 [2][3]
Molecular Weight 247.18 g/mol [2]

CAS Number 85100-78-3 [2]

Clear yellow to yellow-brown
Appearance ] o [4]
viscous liquid

1-hexyl-3-methyl-1H-imidazol-
IUPAC Name ] )
3-ium bromide

Synonyms [C6mim]Br, [HMIM]Br [4]

Molecular Structure

The molecular structure of 1-hexyl-3-methylimidazolium bromide is defined by the distinct
characteristics of its constituent ions.

e The 1-Hexyl-3-methylimidazolium Cation ([Cemim]*): The cation features a five-membered
imidazolium ring, which is aromatic and planar. A methyl group (-CHs) is attached to one
nitrogen atom (N3), and a hexyl group (-CeHa3) is attached to the other nitrogen atom (N1).
The positive charge is delocalized across the imidazolium ring. The long hexyl chain
introduces conformational flexibility and contributes to the compound's liquidity and
hydrophobic character.

e The Bromide Anion (Br~): The bromide anion is a simple, spherical halide ion that interacts
with the cation primarily through electrostatic forces and hydrogen bonding. Theoretical
studies indicate that the anion is most likely to be located in the vicinity of the most acidic
protons on the imidazolium ring, particularly the proton at the C2 position (between the two
nitrogen atoms).

Molecular structure of 1-hexyl-3-methylimidazolium bromide.

Synthesis of 1-Hexyl-3-methylimidazolium Bromide

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct
quaternization of 1-methylimidazole. This is an Sn2 nucleophilic substitution reaction where the
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nitrogen atom of the imidazole ring attacks the primary carbon of the haloalkane.

Synthesis Workflow for [Cemim]Br

1-Methylimidazole 1-Bromohexane

Quaternization Reaction
(Microwave Heating, 70°C, 10 min)

Purification
(Washing with ethyl acetate)

1-Hexyl-3-methylimidazolium

Bromide

Click to download full resolution via product page

Workflow for the synthesis of [Cemim]Br.

Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time compared to
conventional heating methods.[5]

e Reactants: 1-methylimidazole and 1-bromohexane are used as the starting materials.

o Stoichiometry: A slight excess of 1-bromohexane is typically used, with a common molar
ratio of 1-methylimidazole to 1-bromohexane being 1:1.1.[5]

o Reaction Conditions: The reactants are mixed in a suitable vessel for microwave synthesis.
The mixture is irradiated at a controlled temperature. Optimal conditions have been reported
as 70°C for a duration of 10 minutes.[5]
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o Work-up and Purification: After the reaction is complete, the resulting viscous liquid is cooled
to room temperature. To remove any unreacted starting materials, the product is washed
several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.

e Drying: The purified product is then dried under vacuum to remove any residual solvent,
yielding the final 1-hexyl-3-methylimidazolium bromide with high purity (>97% yield has
been reported).[5]

Structural and Spectroscopic Data

Determining the precise solid-state structure of ionic liquids can be challenging as many do not
readily form single crystals suitable for X-ray diffraction. Therefore, computational methods like
Density Functional Theory (DFT) are often employed to predict molecular geometries.

Quantitative Molecular Geometry (Computational Data)

While a specific crystal structure for 1-hexyl-3-methylimidazolium bromide is not readily
available in the literature, DFT calculations on the closely related 1-butyl-3-methylimidazolium
([Camim]*) cation provide valuable insight into the bond lengths and angles of the core
imidazolium structure.[4] The values presented below are for the optimized geometry of the
[Camim]* cation and are expected to be highly representative of the [Cemim]* cation's
imidazolium ring.
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Parameter Bond/Angle Calculated Value
Bond Lengths (A) N1-C2 1.340
C2-N3 1.338

N3-C4 1.388

C4-C5 1.365

C5-N1 1.387

N1-C(alkyl) 1.472

N3-C(methyl) 1.471

Bond Angles (°) N1-C2-N3 108.9
C2-N3-C4 108.8

N3-C4-C5 106.6

C4-C5-N1 106.8

C5-N1-C2 108.9

Data sourced from DFT (B3LYP/6-31G) calculations on the 1-butyl-3-methylimidazolium cation
and should be considered representative.[4]*

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure
of ionic liquids in the liquid state. The expected chemical shifts provide a fingerprint of the
molecule's electronic environment.

Expected *H and 3C NMR Chemical Shifts
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Atom Position (Cation) Expected *H Shift (ppm) Expected **C Shift (ppm)
Hat C2 9.0-10.5 136 - 139

H at C4/C5 7.2-7.8 121 - 124

N-CHs 3.8-4.1 35-37

N-CH2-(CH2)4CHs 41-44 49 - 51
N-CH2-CH2-(CH2)3CHs 1.8-2.0 31-33

-(CHz2)3-CH2-CHs 12-14 25-27;22-24

-CH2-CHs 0.8-1.0 13-15

Note: These are typical ranges for imidazolium-based ionic liquids and can vary with solvent

and concentration. A published *H NMR spectrum for the title compound confirms signals within

these general regions.[6]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

Data Acquisition: The sample is placed in the NMR spectrometer. Standard *H and 3C
spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity
between protons and carbons.

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and
baseline correction). Chemical shifts (8) are reported in parts per million (ppm) relative to
TMS. The integration of *H signals provides the ratio of protons, while the multiplicity (singlet,
doublet, triplet, etc.) gives information about neighboring protons.

Conclusion
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The molecular structure of 1-hexyl-3-methylimidazolium bromide is characterized by the
interplay between its asymmetric organic cation and its simple bromide anion. The imidazolium
core provides a stable, delocalized positive charge, while the hexyl and methyl groups impart
specific physical properties like liquidity and solvency. Understanding this structure through a
combination of synthesis, spectroscopy, and computational modeling is crucial for its
application in advanced chemical processes. The data and protocols presented in this guide
offer a comprehensive overview for researchers working with this versatile ionic liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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